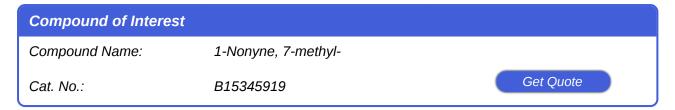


## In-Depth Technical Guide: 7-Methyl-1-nonyne

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

7-Methyl-1-nonyne is a terminal alkyne with the chemical formula C10H18.[1] Its structure features a nine-carbon chain with a methyl group at the seventh position and a triple bond at the first carbon. This guide provides a comprehensive overview of its chemical and physical properties, a representative synthetic protocol, and a general analytical methodology.

## **Molecular and Physicochemical Data**

The fundamental properties of 7-methyl-1-nonyne are summarized in the table below. This data is essential for its application in experimental research and as a building block in organic synthesis.



Property	Value
Molecular Formula	C10H18
Molecular Weight	138.25 g/mol [2]
CAS Number	71566-65-9[1]
Density	0.777 g/cm <sup>3</sup>
Boiling Point	163.2 °C at 760 mmHg
Refractive Index	1.432
Flash Point	43.2 °C
Vapor Pressure	2.73 mmHg at 25 °C

## **Experimental Protocols**

While specific experimental literature for 7-methyl-1-nonyne is not extensively detailed, a standard and reliable method for its synthesis involves the alkylation of a smaller terminal alkyne. The following protocol is a representative example of how a compound like 7-methyl-1-nonyne can be synthesized.

## Representative Synthesis: Alkylation of an Acetylide

This method involves the deprotonation of a terminal alkyne to form a nucleophilic acetylide anion, followed by its reaction with a primary alkyl halide.[3]

Objective: To synthesize 7-methyl-1-nonyne via the alkylation of a suitable terminal alkyne.

### Materials:

- A suitable terminal alkyne (e.g., 1-hexyne)
- A strong base (e.g., sodium amide, NaNH2) in liquid ammonia or another suitable solvent[4]
- A primary alkyl halide (e.g., 1-bromo-3-methylbutane)
- Anhydrous diethyl ether or tetrahydrofuran (THF)



- Saturated aqueous ammonium chloride (for quenching)
- Anhydrous magnesium sulfate (for drying)
- Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
- Inert atmosphere (e.g., nitrogen or argon)

### Procedure:

- Preparation of the Acetylide Anion:
  - In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place the terminal alkyne dissolved in an anhydrous solvent (e.g., THF).
  - Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath).
  - Slowly add a solution of a strong base (e.g., NaNH2 in liquid ammonia) to the alkyne solution with constant stirring.
  - Allow the reaction to stir for a specified time to ensure complete formation of the acetylide anion.

### Alkylation:

- To the cooled solution of the acetylide anion, add the primary alkyl halide dropwise via a dropping funnel.[3]
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).
- Work-up and Purification:
  - Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.



- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by fractional distillation or column chromatography to obtain pure
   7-methyl-1-nonyne.

# Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile compounds like 7-methyl-1-nonyne.

Objective: To confirm the identity and purity of the synthesized 7-methyl-1-nonyne.

### Instrumentation:

- Gas chromatograph coupled to a mass spectrometer.
- Capillary column suitable for nonpolar compounds (e.g., HP-5ms).

### Procedure:

- Sample Preparation:
  - Prepare a dilute solution of the purified 7-methyl-1-nonyne in a volatile organic solvent (e.g., hexane or dichloromethane).
- GC-MS Analysis:
  - $\circ$  Injection: Inject a small volume (e.g., 1  $\mu$ L) of the prepared sample into the GC inlet.
  - Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the capillary column.[5][6][7][8] A typical

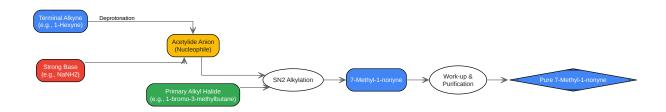


temperature program would involve an initial hold at a low temperature, followed by a ramp to a higher temperature.

- Ionization and Detection: As the separated components elute from the GC column, they
  enter the mass spectrometer, where they are ionized (typically by electron ionization). The
  resulting ions are then separated by their mass-to-charge ratio, and a mass spectrum is
  generated for each component.[5][9]
- Data Interpretation:
  - The gas chromatogram will show peaks corresponding to the different components of the sample, with the retention time being a characteristic of the compound under the specific analytical conditions.[6][7]
  - The mass spectrum of the peak corresponding to 7-methyl-1-nonyne will show a
    molecular ion peak (M+) corresponding to its molecular weight (138.25) and a
    characteristic fragmentation pattern that can be used to confirm its structure.[5]

## **Visualizations**

The following diagram illustrates a generalized workflow for the synthesis of a terminal alkyne, applicable to the preparation of 7-methyl-1-nonyne.



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Caption: Generalized synthetic workflow for 7-methyl-1-nonyne.



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